

6-Amino-1-propyluracil: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: **6-Amino-1-propyluracil**

Cat. No.: **B156761**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Amino-1-propyluracil**, a pyrimidine derivative with potential applications in various research fields. While direct research on this specific compound is limited, this document consolidates the available information on its synthesis and explores potential biological activities by drawing parallels with structurally related compounds. This guide aims to serve as a foundational resource for stimulating further investigation into the therapeutic and scientific utility of **6-Amino-1-propyluracil**.

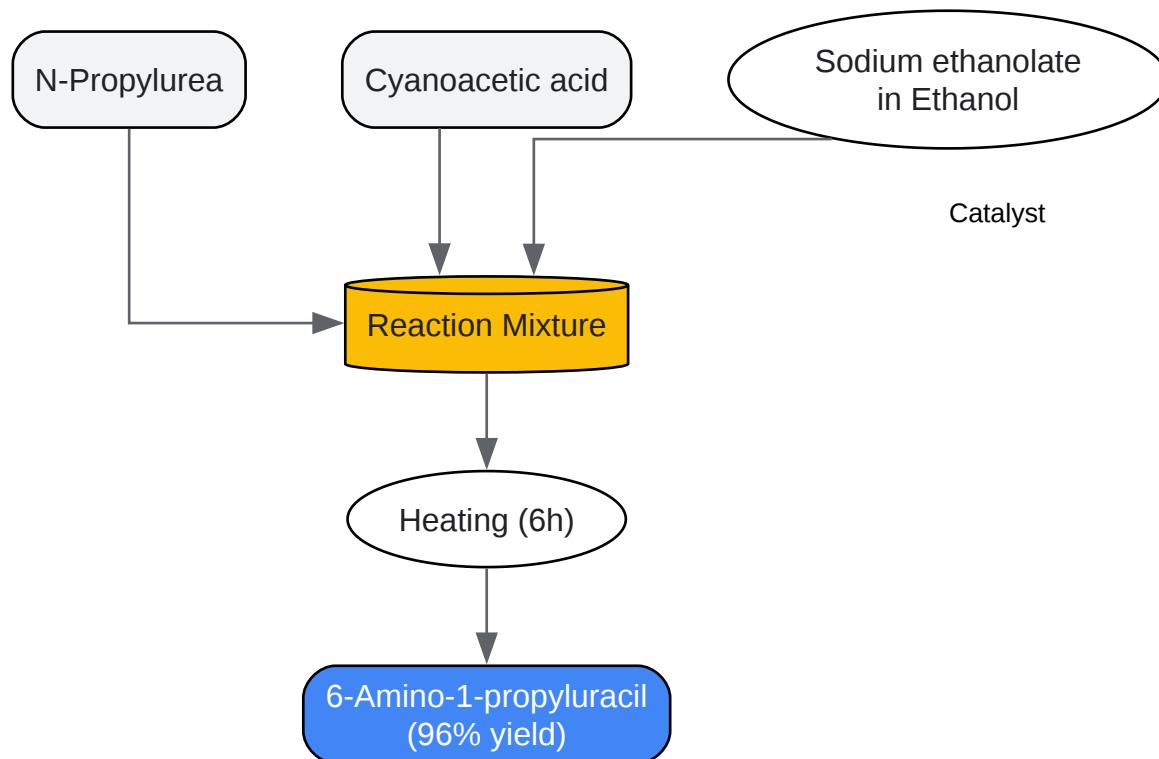
Chemical and Physical Properties

6-Amino-1-propyluracil, with the CAS number 53681-47-3, is a substituted uracil molecule. The following table summarizes its key chemical and physical properties.

Property	Value	Reference
CAS Number	53681-47-3	[1]
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂	
IUPAC Name	6-amino-1-propylpyrimidine-2,4(1H,3H)-dione	

Synthesis of 6-Amino-1-propyluracil

A documented method for the synthesis of **6-Amino-1-propyluracil** involves the reaction of N-Propylurea with Cyanoacetic acid in the presence of sodium ethanolate in ethanol. The reaction is heated for 6 hours and results in a 96% yield of the final product.[1]



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Fig. 1: Synthesis workflow for **6-Amino-1-propyluracil**.

Experimental Protocol: Synthesis of 6-Amino-1-propyluracil

This protocol is based on a reported synthesis method.[1]

Materials:

- N-Propylurea
- Cyanoacetic acid
- Sodium ethanolate

- Anhydrous ethanol

Procedure:

- Dissolve N-Propylurea and Cyanoacetic acid in anhydrous ethanol in a reaction flask.
- Add sodium ethanolate to the mixture.
- Heat the reaction mixture under reflux for 6 hours.
- After cooling, the product can be isolated and purified using standard techniques such as crystallization.

Potential Research Applications

While specific biological data for **6-Amino-1-propyluracil** is scarce, the broader class of 6-aminouracil derivatives has been investigated for various therapeutic applications. These studies provide a basis for exploring the potential of **6-Amino-1-propyluracil** in similar contexts.

Antibacterial Activity

Derivatives of 6-aminouracil have shown promise as antibacterial agents. Specifically, substituted 6-anilinouracils have been found to be potent inhibitors of DNA Polymerase IIIC in Gram-positive bacteria.^[2] This suggests that **6-Amino-1-propyluracil** could be investigated as a potential antibacterial compound.

Table 1: Antibacterial Activity of Selected 6-Aminouracil Derivatives

Compound	Target Organism/Enzyme	Activity	Reference
3-substituted-6-anilinouracils	DNA Polymerase IIIC (Bacillus subtilis)	Potent inhibition	[2]
1-Methyl-6-aminouracil derivatives	Various bacteria	Investigated for antibacterial properties	[3]

Experimental Protocol: General Antibacterial Susceptibility Testing

A standard method to screen for antibacterial activity is the broth microdilution assay.

Materials:

- **6-Amino-1-propyluracil**
- Bacterial strains (e.g., *Bacillus subtilis*, *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of **6-Amino-1-propyluracil** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
- Inoculate each well with a standardized bacterial suspension.
- Include positive (bacteria without compound) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity or by measuring absorbance at 600 nm.

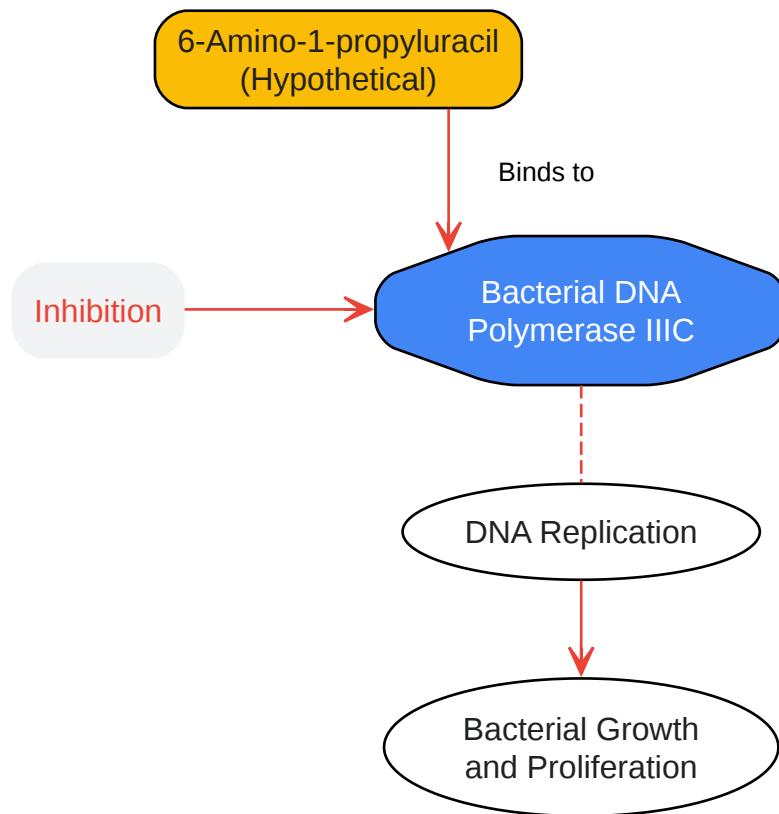
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Fig. 2: Hypothetical mechanism of antibacterial action for **6-Amino-1-propyluracil**.

Antiviral and Anticancer Activities

Uracil and its derivatives are fundamental components of nucleic acids and are known to be involved in various biological processes.^[4] As such, modifications to the uracil structure can lead to compounds with antiviral and anticancer properties.^{[4][5]} The amino group at the 6-position and the propyl group at the 1-position of **6-Amino-1-propyluracil** make it a candidate for screening against various viral and cancer cell lines.

Proliferative Activity

A study on 6-substituted uracil derivatives investigated their ability to stimulate lung cell proliferation, with the aim of developing drugs to accelerate lung regeneration.^[6] This suggests a potential application for **6-Amino-1-propyluracil** in regenerative medicine, which would require further investigation.

Conclusion and Future Directions

The available data on **6-Amino-1-propyluracil** is limited, with most of the research focusing on the broader class of 6-aminouracil derivatives or the related antithyroid drug, 6-propyl-2-thiouracil. However, the existing literature provides a strong rationale for further investigating **6-Amino-1-propyluracil** for a range of biological activities, particularly as an antibacterial agent.

Future research should focus on:

- Comprehensive Biological Screening: Evaluating the activity of **6-Amino-1-propyluracil** against a wide panel of bacterial and fungal strains, viral targets, and cancer cell lines.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of **6-Amino-1-propyluracil** to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a starting point for researchers interested in exploring the potential of this promising, yet understudied, molecule. The synthesis is straightforward, and the potential for discovering novel therapeutic agents warrants further investigation.

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